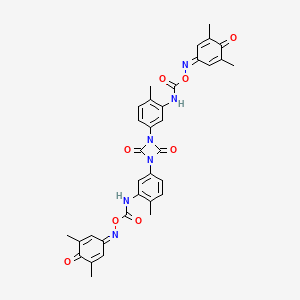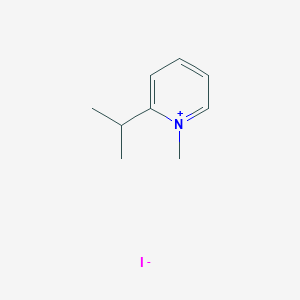
Ethyl 3-acetyl-2-methylindolizine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-acetyl-2-methylindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes an indolizine core substituted with acetyl and carboxylate groups, making it a valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetyl-2-methylindolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-acetyl-2-methylindolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-acetyl-2-methylindolizine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-acetyl-2-methylindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indolizine-1-carboxylate: Another indolizine derivative with different substituents.
Indole-2-carboxylate: An indole derivative with a carboxylate group at a different position.
Uniqueness: Ethyl 3-acetyl-2-methylindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and carboxylate groups contribute to its reactivity and potential therapeutic applications .
Propiedades
Número CAS |
54342-91-5 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 3-acetyl-2-methylindolizine-7-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-5-6-15-12(8-11)7-9(2)13(15)10(3)16/h5-8H,4H2,1-3H3 |
Clave InChI |
WHZHZHKVXZSXIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC(=C(N2C=C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


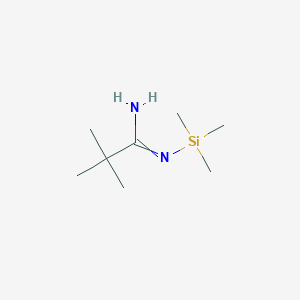
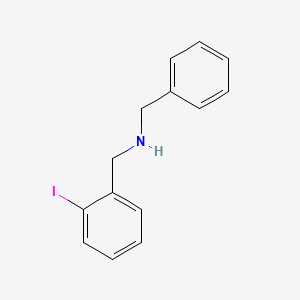

![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
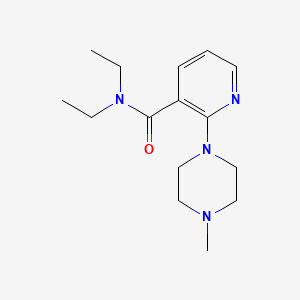

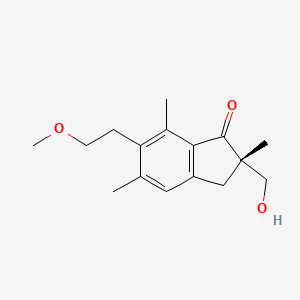
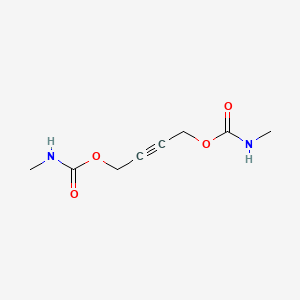
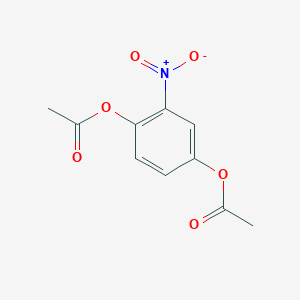
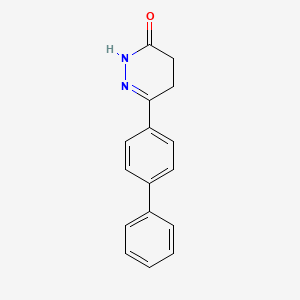
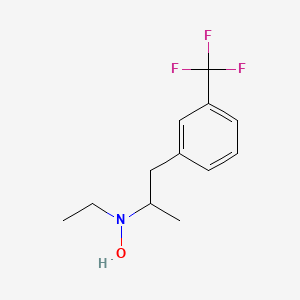
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
